Cas no 110994-90-6 (benzyl (2S)-oxirane-2-carboxylate)

Benzyl (2S)-oxirane-2-carboxylate is a chiral epoxide derivative widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (2S) configuration makes it valuable for constructing enantiomerically pure compounds, particularly in the synthesis of bioactive molecules and fine chemicals. The benzyl ester group enhances solubility in organic solvents, facilitating reactions such as nucleophilic ring-opening or further functionalization. This compound is particularly advantageous in catalytic transformations, where its high enantiopurity ensures precise control over stereochemical outcomes. Its stability under standard conditions and compatibility with a range of reagents further underscore its utility in synthetic organic chemistry.
benzyl (2S)-oxirane-2-carboxylate structure
110994-90-6 structure
Product Name:benzyl (2S)-oxirane-2-carboxylate
CAS No:110994-90-6
MF:C10H10O3
MW:178.184603214264
MDL:MFCD00274185
CID:4680242
PubChem ID:13776217
Update Time:2025-05-25

benzyl (2S)-oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl (2S)-oxirane-2-carboxylate
    • MDL: MFCD00274185
    • Inchi: 1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1
    • InChI Key: LLZMVRSUOWXPTP-VIFPVBQESA-N
    • SMILES: O1C[C@H]1C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.8Ų

benzyl (2S)-oxirane-2-carboxylate Pricemore >>

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Additional information on benzyl (2S)-oxirane-2-carboxylate

Benzyl (2S)-Oxirane-2-Carboxylate (CAS No. 110994-90-6): A Versatile Chiral Building Block in Organic Synthesis

The compound benzyl (2S)-oxirane-2-carboxylate (CAS No. 110994-90-6) is a highly valuable chiral epoxide derivative widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its unique oxirane ring structure and benzyl ester functionality make it a pivotal reagent for constructing complex molecules with stereochemical precision. Researchers frequently search for "chiral epoxide applications" or "benzyl (2S)-oxirane-2-carboxylate synthesis," reflecting its significance in modern organic chemistry.

In the context of green chemistry trends, benzyl (2S)-oxirane-2-carboxylate aligns with the demand for sustainable chiral auxiliaries. Its role in enantioselective reactions—such as ring-opening reactions catalyzed by metal complexes or enzymes—addresses queries like "epoxide ring-opening mechanisms" and "stereoselective transformations." The compound's CAS No. 110994-90-6 is often cross-referenced in patents and academic papers, underscoring its industrial relevance.

From a synthetic perspective, the (2S)-configuration of this epoxide enables access to biologically active molecules, including APIs and agrochemicals. Searches for "chiral building blocks for drug discovery" highlight its utility in medicinal chemistry. The benzyl protecting group further enhances its stability during multi-step syntheses, a feature frequently discussed in forums on "carboxylate protection strategies."

Analytical techniques like HPLC and NMR are critical for verifying the purity of benzyl (2S)-oxirane-2-carboxylate, especially given its sensitivity to racemization. This ties into popular search terms such as "epoxide stability analysis" and "chiral purity determination." Moreover, its compatibility with flow chemistry systems answers growing interest in "continuous processing of chiral compounds."

Beyond academia, industries leverage CAS No. 110994-90-6 for scalable production of optically active intermediates. Discussions on "cost-effective chiral synthesis" often cite this compound as a benchmark. Its low toxicity profile (when handled properly) also makes it a safer alternative to heavier metal-based catalysts, resonating with queries about "non-toxic asymmetric catalysts."

In summary, benzyl (2S)-oxirane-2-carboxylate exemplifies the intersection of chirality, sustainability, and industrial applicability. Its recurring presence in literature and search trends—from "epoxide reactivity" to "green chiral reagents"—confirms its enduring role in advancing synthetic methodologies.

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